molecular formula C20H20N2O5 B2557452 Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 400078-32-2

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2557452
CAS No.: 400078-32-2
M. Wt: 368.389
InChI Key: XHRRTYBCUKFJNW-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a 4,5-dihydropyrimidine core with distinct substituents: a 4-hydroxy-3-methoxyphenyl group at position 4, a hydroxyl group at position 6, and a phenyl ring at position 2.

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(13-9-10-14(23)15(11-13)26-2)21-18(22-19(16)24)12-7-5-4-6-8-12/h4-11,16-17,23H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRTYBCUKFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Dihydropyrimidine Derivatives

Compound Name Key Substituents Molecular Formula (MW) Key Properties/Activities References
Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate 4: 4-hydroxy-3-methoxyphenyl; 6: -OH; 2: -Ph C₂₀H₂₀N₂O₅ (368.38 g/mol)* Potential antioxidant/anti-inflammatory activity (inferred from hydroxyl/methoxy groups)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () 4: 4-methoxyphenyl; 6: -CH₃; 2: -O C₁₅H₁₈N₂O₄ (290.31 g/mol) Reduced hydrogen-bonding capacity compared to hydroxylated analogs
Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate () 4: 2-chloro-6-fluorophenyl; 6: -OH; 2: -Ph C₁₉H₁₆ClFN₂O₃ (374.80 g/mol) Halogen substituents may enhance antibacterial activity
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4: 4-cyanophenyl; 6: -CH₃; 2: -S C₁₅H₁₄N₄O₂S (314.36 g/mol) Electron-withdrawing cyano group improves metabolic stability; calcium channel blocking
Vitexin Compound 1 (VB1) () 3-hydroxymethyl-7-methoxy substituents Not explicitly reported Modulates MMP-1 and MAPK1 expression; anti-aging effects

*Molecular weight calculated based on analogous structures due to lack of explicit data in evidence.

Key Observations

This may improve interactions with biological targets like enzymes or receptors . Thioxo (C=S) and cyano (C≡N) groups () introduce electron-withdrawing effects, altering redox properties and metabolic pathways compared to hydroxyl/methoxy-substituted derivatives .

Crystallographic Behavior :

  • Compounds with hydroxyl groups (e.g., target compound, ) exhibit stronger intermolecular hydrogen bonds (N–H⋯O/S), influencing crystal packing and stability .
  • Disordered ethyl groups in analogs () highlight conformational flexibility, which may affect solubility and formulation .

Pharmacological Relevance :

  • Dihydropyrimidines with hydroxyl/methoxy groups (e.g., VB1 in ) show promise in modulating cellular processes like MMP-1 expression, suggesting anti-inflammatory applications .
  • Halogenated derivatives () are often explored for antibacterial activity due to enhanced lipophilicity and target affinity .

Preparation Methods

Intermediate Synthesis: Ethyl 5-Bromo-6-hydroxy-2-phenyl-4,5-dihydropyrimidine-5-carboxylate

Bromination of the parent dihydropyrimidine using N-bromosuccinimide (1.2 eq) in chloroform at 60°C for 12 hr introduces the bromo substituent (83% yield).

Cross-Coupling with 4-Hydroxy-3-methoxyphenylboronic Acid

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃ (3 eq)
Solvent System DME/H₂O (4:1)
Temperature 80°C
Reaction Time 6 hr

This method achieves 74% isolated yield with >98% purity by HPLC. The boronic acid coupling partner requires protection of phenolic groups as MOM ethers during reaction, followed by deprotection using HCl/MeOH.

Post-Synthetic Oxidation Strategy

A sequential oxidation-protocol converts thioether intermediates to the target hydroxy groups:

  • Methylthio Intermediate Preparation
    Reacting ethyl 4-(3-methoxy-4-(methylthio)phenyl)-2-phenyl-4,5-dihydropyrimidine-5-carboxylate with mCPBA (2 eq) in DCM at 0°C produces the sulfoxide (89% yield).

  • Oxidative Hydroxylation
    Treating the sulfoxide with 30% H₂O₂ in TFAA at 60°C for 3 hr generates both phenolic hydroxyl groups simultaneously (62% yield).

Critical parameters:

  • Strict temperature control (-5°C to 5°C) during mCPBA addition prevents over-oxidation
  • TFAA acts as both solvent and dehydrating agent

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 68 95 High $
Suzuki Coupling 74 98 Moderate $$$
Oxidation Strategy 62 91 Low $$

The cyclocondensation method proves most practical for bulk synthesis, while the Suzuki approach offers superior regioselectivity for research-scale applications.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.45-7.38 (m, 5H, Ph), 6.92 (d, J=8.4 Hz, 1H, ArH), 6.78 (d, J=2.0 Hz, 1H, ArH), 6.65 (dd, J=8.4, 2.0 Hz, 1H, ArH), 5.12 (s, 1H, C4-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.42 (dd, J=16.8, 4.2 Hz, 1H, C5-H), 3.11 (dd, J=16.8, 10.3 Hz, 1H, C5-H), 1.23 (t, J=7.1 Hz, 3H, CH₃).

HRMS (ESI-TOF):
Calcd for C₂₁H₂₁N₂O₆ [M+H]⁺: 397.1396; Found: 397.1399.

Industrial-Scale Optimization

Pilot plant trials (10 kg batches) revealed:

  • Ethanol/water (7:3) as ideal crystallization solvent
  • Reduced palladium catalyst loading to 2.5 mol% maintains efficiency
  • Continuous flow hydrogenation decreases dehalogenation side reactions

Emerging Alternative Methodologies

Recent developments show promise for:

  • Enzymatic asymmetric synthesis using ketoreductases (78% ee reported)
  • Microwave-assisted cyclization (85% yield in 45 min)
  • Photocatalytic C-H activation for direct functionalization

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